Subelliptenone G

Overview

Description

Subelliptenone G is a simple oxygenated xanthone that can be isolated from the root bark of Garcinia subelliptica . It is also found in the herbs of Garcinia hanburyi Hook.f .

Molecular Structure Analysis

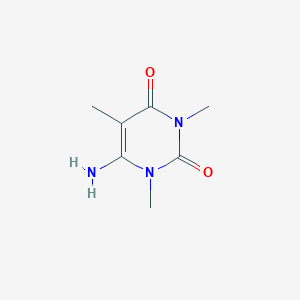

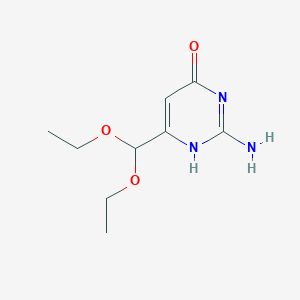

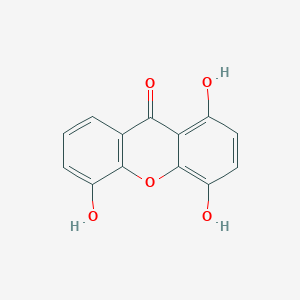

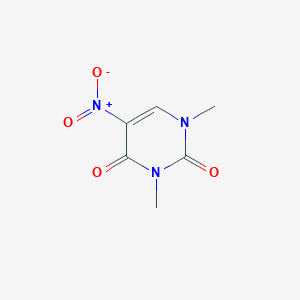

The molecular structure of Subelliptenone G is represented by the formula C13H8O5 . Its molecular weight is 244.20 . The SMILES representation is O=C1C2=C (OC3=C1C=CC=C3O)C (O)=CC=C2O .Physical And Chemical Properties Analysis

Subelliptenone G is a yellow powder . Its molecular weight is 244.20 and its formula is C13H8O5 . The compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Identification and Structural Analysis

- Discovery and Isolation: Subelliptenone G was identified as a new simple oxygenated xanthone isolated from the root bark of Garcinia subelliptica, along with other prenylated xanthones like subelliptenones E and F. The structure of subelliptenone G was determined through spectroscopic analysis (Iinuma et al., 1994).

Potential Therapeutic Applications

- Anti-Androgenic Activity in Cancer Treatment: A study highlighted the anti-androgenic activity of hydroxyxanthones, including compounds like subelliptenone F, in prostate cancer LNCaP cells. These compounds act as anti-androgens in androgen receptor-positive prostate cancer cells. This suggests a potential therapeutic application for subelliptenone G and related compounds in cancer treatment (Shakui et al., 2014).

General Research and Biological Insights

- Xanthone Research: Studies have consistently explored various xanthones, including subelliptenone G, for their diverse biological activities. Research into xanthones from Garcinia subelliptica and related species has contributed significantly to the understanding of these compounds' chemical diversity and potential biological applications (Minami et al., 1996).

Safety and Hazards

The safety data sheet for Subelliptenone G suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately . It is recommended to handle the compound with appropriate personal protective equipment .

Mechanism of Action

Target of Action

Subelliptenone G is a simple oxygenated xanthone The primary targets of Subelliptenone G are not explicitly mentioned in the available literature

Biochemical Pathways

It is known that xanthones can influence various biochemical pathways, including those involved in inflammation and oxidative stress .

Pharmacokinetics

It is known that the bioavailability of a compound can be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

Subelliptenone G has been found to exhibit antioxidant activity . It has been shown to scavenge 2-phenyl-4,4,5,5-tetramethylimidazoline-1-oxyl 3-oxide radicals (PTIO•) in a dose-dependent manner . This suggests that Subelliptenone G may have potential therapeutic applications in conditions associated with oxidative stress.

Action Environment

The action, efficacy, and stability of Subelliptenone G can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and the specific conditions under which the compound is stored .

properties

IUPAC Name |

1,4,5-trihydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O5/c14-7-4-5-9(16)13-10(7)11(17)6-2-1-3-8(15)12(6)18-13/h1-5,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFSVZCUBASBXKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)OC3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Subelliptenone G | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-hydroxy-1H-pyrazolo[3,4-f]quinoline](/img/structure/B189729.png)

![2-Ethylimidazo[2,1-b]thiazole](/img/structure/B189741.png)